molecular formula C12H14O2 B8617367 2,6-Bis-allylresorcinol

2,6-Bis-allylresorcinol

Cat. No.: B8617367
M. Wt: 190.24 g/mol
InChI Key: PJWWMILZGYFURN-UHFFFAOYSA-N
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Description

2-Allyl-4,6-dibenzoylresorcinol (CAS 102593-74-8) is a synthetic resorcinol derivative with the molecular formula C₂₃H₁₈O₄ and a molecular weight of 358.393 g/mol . Structurally, it features a central resorcinol backbone (1,3-dihydroxybenzene) substituted with an allyl group at the 2-position and benzoyl groups at the 4- and 6-positions. This compound is utilized in organic synthesis, pharmaceuticals, and materials science due to its reactive allyl moiety and aromatic benzoyl functionalities. Its synthesis involves multi-step processes, including Friedel-Crafts acylation and allylation, with stringent quality control measures to ensure purity ≥98% .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,4-bis(prop-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C12H14O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h3-4,7-8,13-14H,1-2,5-6H2

InChI Key

PJWWMILZGYFURN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=C(C=C1)O)CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-allylresorcinol typically involves the allylation of resorcinol. One common method is the reaction of resorcinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis-allylresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Bis-allylresorcinol has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Bis-allylresorcinol involves its interaction with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes. For example, it may interfere with the synthesis of cell wall components in bacteria, leading to antimicrobial effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Table 1: Key Properties of 2-Allyl-4,6-dibenzoylresorcinol and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
2-Allyl-4,6-dibenzoylresorcinol 102593-74-8 C₂₃H₁₈O₄ 358.393 Allyl, benzoyl Pharmaceuticals, UV filters
Resorcinol 108-46-3 C₆H₆O₂ 110.11 Hydroxyl Adhesives, dyes, antiseptics
4-Nitrophenol 100-02-7 C₆H₅NO₃ 139.11 Nitro, hydroxyl Chemical synthesis, explosives
2-Methylresorcinol 608-25-3 C₇H₈O₂ 124.14 Methyl, hydroxyl Polymer stabilizers, dyes

Key Observations :

  • Substituent Effects: The allyl and benzoyl groups in 2-Allyl-4,6-dibenzoylresorcinol confer higher molecular weight and hydrophobicity compared to simpler derivatives like resorcinol or 4-nitrophenol. This enhances its stability in non-polar matrices, making it suitable for UV-filter applications .
  • Reactivity: The allyl group enables participation in click chemistry (e.g., thiol-ene reactions), a feature absent in nitro- or methyl-substituted resorcinols .
  • Synthesis Complexity: Multi-step synthesis (e.g., benzoylation, allylation) is required for 2-Allyl-4,6-dibenzoylresorcinol, whereas simpler derivatives like 2-methylresorcinol are produced via direct alkylation .

Performance in Pharmaceutical Contexts

2-Allyl-4,6-dibenzoylresorcinol is investigated for its antioxidant and anti-inflammatory properties. In contrast:

  • Resorcinol is primarily used in topical antiseptics but lacks the benzoyl groups that enhance lipid solubility and cell-membrane penetration in 2-Allyl-4,6-dibenzoylresorcinol .
  • 4-Nitrophenol, while reactive, is toxic and unsuitable for biomedical applications, unlike the safer profile of benzoyl-substituted resorcinols .

Environmental and Industrial Considerations

  • Manufacture Costs: The production of 2-Allyl-4,6-dibenzoylresorcinol involves higher costs (~€41–138 per gram) due to advanced purification steps, whereas resorcinol is mass-produced at lower costs .
  • Environmental Impact : The synthesis of benzoyl-containing derivatives generates more waste (e.g., chlorinated solvents) compared to methyl- or nitro-substituted analogues, necessitating stringent environmental protocols .

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